Product packaging for Fmoc-Phe-Lys(Trt)-PAB-PNP(Cat. No.:)

Fmoc-Phe-Lys(Trt)-PAB-PNP

Cat. No.: B1447407
M. Wt: 1028.2 g/mol
InChI Key: LOGURWMJSNXIEZ-YQOHNZFASA-N
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Description

Current Paradigms in Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful and strategic approach to cancer therapy, designed to selectively deliver highly potent cytotoxic agents directly to tumor cells. nih.govascopubs.org This targeted delivery is achieved by leveraging the specificity of a monoclonal antibody for a tumor-associated antigen, thereby minimizing damage to healthy tissues and broadening the therapeutic window of the cytotoxic drug. mdpi.comaacrjournals.org

Rationale for Antibody-Drug Conjugate Development

The primary rationale for the development of ADCs is to enhance the therapeutic index of potent cytotoxic drugs. aacrjournals.org Many of these drugs, while highly effective at killing cancer cells, are too toxic to be administered systemically. nih.gov By attaching them to a tumor-targeting antibody, their delivery is focused on the cancer cells, which internalize the ADC through receptor-mediated endocytosis. mdpi.com Once inside the cell, the cytotoxic payload is released, leading to cell death. nih.gov This targeted approach allows for the use of payloads that are orders of magnitude more potent than traditional chemotherapeutic agents. medchemexpress.com

Critical Role of Linker Technology in Antibody-Drug Conjugate Efficacy

The linker is a pivotal element in ADC design, directly impacting its efficacy and tolerability. nih.govsygnaturediscovery.com An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing the premature release of the cytotoxic payload that could lead to off-target toxicity. chemexpress.comamericanpharmaceuticalreview.com However, upon reaching the target tumor cell, the linker must be efficiently cleaved to release the payload in its active form. chemexpress.com The choice between a cleavable and a non-cleavable linker depends on the specific characteristics of the target, the payload, and the desired mechanism of action. sygnaturediscovery.com Cleavable linkers are designed to be susceptible to the specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of specific enzymes. ascopubs.org

Historical Context of Peptide-Based Cleavable Linkers in Antibody-Drug Conjugates

The development of linker technology has been a journey of continuous refinement, moving from early, less stable designs to highly sophisticated and specific systems.

Evolution from First-Generation Linkers (e.g., Gly-Phe-Leu-Gly, Ala-Leu-Ala-Leu)

First-generation ADCs often utilized linkers that were not sufficiently stable in circulation, leading to premature drug release and systemic toxicity. drug-dev.com Early peptide-based linkers, such as the tetrapeptides Gly-Phe-Leu-Gly and Ala-Leu-Ala-Leu, were explored for their susceptibility to lysosomal proteases. cam.ac.uk However, these linkers exhibited slow release kinetics and were often hydrophobic, contributing to ADC aggregation and poor pharmacokinetics. cam.ac.uk

Emergence of Optimized Dipeptide Linkers (e.g., Val-Cit, Phe-Lys)

Research into the substrate specificity of lysosomal proteases, particularly cathepsin B which is often overexpressed in tumor cells, led to the development of optimized dipeptide linkers. creative-biolabs.com Cathepsin B was found to efficiently cleave specific dipeptide sequences. This led to the widespread adoption of linkers like valine-citrulline (Val-Cit) and phenylalanine-lysine (Phe-Lys). creative-biolabs.com These dipeptide linkers offered a significant improvement in plasma stability while ensuring efficient enzymatic cleavage within the target cell. nih.gov The Val-Cit linker, in particular, has become one of the most commonly used cleavable linkers in clinically approved and investigational ADCs due to its favorable balance of stability and cleavage characteristics. creative-biolabs.commdpi.com

Positioning of Fmoc-Phe-Lys(Trt)-PAB-PNP within Modern Antibody-Drug Conjugate Linker Architectures

This compound is a highly specialized, cleavable linker precursor used in the synthesis of ADCs. medchemexpress.comtargetmol.com Its structure incorporates several key features that are central to modern ADC design:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group for the N-terminus of the dipeptide. Its removal is a standard step in solid-phase peptide synthesis, allowing for the subsequent attachment of the linker to the antibody or another component of the ADC construct.

Phe-Lys (Phenylalanine-Lysine) dipeptide: This sequence is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often upregulated in cancer cells. This ensures that the linker is cleaved, and the payload is released, primarily within the target cancer cell. nih.gov Studies have shown that the Phe-Lys sequence is rapidly cleaved by cathepsin B. nih.gov

Trt (Trityl) group: This is a bulky, acid-labile protecting group for the side chain of the lysine (B10760008) residue. It prevents unwanted side reactions during the synthesis process.

PAB (p-aminobenzyl alcohol) spacer: This is a self-immolative spacer. cam.ac.uk Once the Phe-Lys dipeptide is cleaved by cathepsin B, the PAB unit undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached cytotoxic drug in its unmodified, active form. mdpi.com

PNP (p-nitrophenyl) group: This is a good leaving group, facilitating the attachment of the cytotoxic payload to the PAB spacer during the synthesis of the linker-drug conjugate. broadpharm.com

The combination of these elements in this compound makes it a valuable tool for the construction of sophisticated ADCs with controlled drug release mechanisms. medchemexpress.comtargetmol.com The Phe-Lys dipeptide offers an alternative to the more commonly used Val-Cit linker, and the choice between them can be influenced by factors such as the specific payload and the desired release kinetics. nih.gov

Table 1: Key Components of the this compound Linker

ComponentChemical NameFunction in ADC Linker Synthesis
Fmoc 9-fluorenylmethyloxycarbonylN-terminal protecting group for the dipeptide.
Phe-Lys Phenylalanine-LysineCathepsin B-cleavable dipeptide sequence.
Trt TritylSide-chain protecting group for Lysine.
PAB p-aminobenzyl alcoholSelf-immolative spacer for drug release.
PNP p-nitrophenylLeaving group for payload attachment.

Table 2: Comparison of Common Dipeptide Linkers

Dipeptide LinkerKey Features
Val-Cit Widely used, good balance of plasma stability and enzymatic cleavage. creative-biolabs.com
Phe-Lys Rapidly cleaved by Cathepsin B, offering a different release kinetic profile. nih.gov
Val-Ala Can achieve higher drug-to-antibody ratios (DAR) with less aggregation for certain payloads. creative-biolabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H57N5O9 B1447407 Fmoc-Phe-Lys(Trt)-PAB-PNP

Properties

IUPAC Name

[4-[[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71)/t57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGURWMJSNXIEZ-YQOHNZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H57N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Functional Design Principles of Fmoc Phe Lys Trt Pab Pnp

The Dipeptide Recognition Motif: Phenylalanine-Lysine (Phe-Lys)

The Phenylalanine-Lysine (Phe-Lys) dipeptide is the core targeting element of the linker, functioning as a specific substrate for certain enzymes. In the context of targeted therapies like ADCs, linkers incorporating dipeptides such as Phe-Lys or the more common Valine-Citrulline (Val-Cit) are designed to be cleaved by lysosomal proteases. nih.govrsc.org These enzymes, including cathepsins, are often found in high concentrations within the lysosomes of cancer cells, providing a mechanism for site-specific drug release. pharmiweb.comnih.gov

Enzymatic Substrate Specificity of the Phe-Lys Sequence

The Phe-Lys sequence is recognized and cleaved by endo/lysosomal proteases, most notably Cathepsin B. nih.gov Cathepsin B is a cysteine protease that is frequently upregulated in various cancers and is primarily located within lysosomes. nih.gov This localization ensures that the linker remains stable in the bloodstream and only undergoes cleavage after the ADC has been internalized by the target cell through endocytosis. nih.gov The enzymatic action involves the hydrolysis of the peptide bond between the lysine (B10760008) residue and the PAB spacer, which initiates the subsequent release of the conjugated payload. iris-biotech.deiris-biotech.de The specificity of this cleavage is a critical design feature that minimizes off-target toxicity by preventing premature drug release. nih.gov

Contribution of Amino Acid Side Chain Features to Enzyme Interaction

The specific recognition of the Phe-Lys motif by proteases is governed by the distinct chemical properties of the individual amino acid side chains. The enzyme's active site contains "specificity pockets" that accommodate the side chains of the substrate. youtube.com The precise fit and interaction between the side chains and these pockets determine the enzyme's substrate specificity.

Phenylalanine (Phe): The side chain of phenylalanine is a benzyl (B1604629) group, which is large, aromatic, and hydrophobic. khanacademy.org This nonpolar side chain fits into a corresponding hydrophobic pocket within the enzyme's active site. youtube.com This interaction is a primary driver for the initial binding of the linker to the enzyme.

Lysine (Lys): Lysine's side chain consists of a four-carbon alkyl chain terminating in a primary amino group (-NH2). arizona.edu At physiological pH, this amino group is protonated (-NH3+), giving the side chain a positive charge. khanacademy.org This charged group can form strong electrostatic interactions, or salt bridges, with negatively charged amino acid residues (e.g., Aspartate) at the base of the enzyme's specificity pocket. youtube.comnih.gov

The combination of the hydrophobic interaction from Phenylalanine and the electrostatic interaction from Lysine creates a strong and specific binding affinity for the active site of enzymes like Cathepsin B, ensuring efficient and selective cleavage.

Amino AcidSide Chain PropertyRole in Enzyme Interaction
Phenylalanine (Phe) Large, Aromatic, HydrophobicBinds to hydrophobic pockets in the enzyme's active site.
Lysine (Lys) Long, Aliphatic, Positively ChargedForms electrostatic interactions (salt bridges) with negatively charged residues in the active site. youtube.comkhanacademy.org

The Self-Immolative p-Aminobenzyl Alcohol (PAB) Spacer

The p-aminobenzyl alcohol (PAB) moiety serves as a self-immolative spacer. nih.govresearchgate.net This type of linker is a cornerstone of modern prodrug and ADC design, as it connects the drug payload to the enzymatic trigger (the dipeptide) and orchestrates its traceless release upon activation. nih.govsigutlabs.com The "self-immolative" nature means that once the process is initiated by the enzymatic cleavage, the spacer spontaneously and irreversibly fragments to release the active drug without leaving any part of the linker attached to it. iris-biotech.deresearchgate.net

Mechanism of Self-Immolative Drug Release via PAB

The release mechanism is a well-characterized electronic cascade reaction known as a 1,6-elimination. nih.govrsc.org The process unfolds as follows:

Enzymatic Cleavage: Cathepsin B hydrolyzes the peptide bond, removing the Phe-Lys dipeptide. This exposes the aniline (B41778) amino group of the p-aminobenzyl moiety. iris-biotech.denih.gov

Electronic Cascade: The newly freed amino group is strongly electron-donating. rsc.org It initiates a spontaneous electronic rearrangement through the aromatic ring system.

1,6-Elimination: This electron cascade leads to the elimination of the attached drug molecule (which was connected via a carbamate (B1207046) linkage).

Fragmentation: The elimination process results in the formation of the free, unmodified drug, carbon dioxide, and a highly reactive azaquinone methide intermediate, which is quickly quenched by water. pharmiweb.comrsc.org

This mechanism is highly efficient and ensures that the released payload is in its fully active form. sigutlabs.com

Design Considerations for Separating Drug from Enzymatic Cleavage Site

The PAB spacer is a critical design element that physically and electronically separates the drug from the site of enzymatic cleavage. This separation is crucial for several reasons:

Steric Accessibility: The spacer provides distance between the bulky drug molecule and the dipeptide, preventing the payload from sterically hindering the enzyme's access to its cleavage site. nih.gov Research has indicated that elongated linkers can be favorable for promoting rapid enzymatic cleavage. nih.gov

Traceless Release: The self-immolative nature of the PAB spacer ensures that the released drug is chemically identical to its parent form, which is essential for predictable pharmacological activity. iris-biotech.de

Modularity and Versatility: The PAB system is versatile and can be used to release a wide variety of payloads containing amine or hydroxyl groups. The p-aminobenzyl carbamate (PABC) platform is considered a gold standard for this type of release. nih.govsigutlabs.com

The p-Nitrophenyl Carbonate (PNP) Activating Group

The p-nitrophenyl (PNP) carbonate is a highly reactive functional group attached to the benzylic alcohol of the PAB spacer. nih.gov Its primary role is to act as an activated ester, facilitating the covalent attachment of a drug payload to the linker system during the synthesis of the bioconjugate. nih.gov

PNP carbonates are effective acylating agents because the p-nitrophenoxide ion is an excellent leaving group, stabilized by resonance. nih.gov During the conjugation step, a nucleophilic group on the payload molecule, typically a primary or secondary amine (-NH2) or a hydroxyl group (-OH), attacks the carbonyl carbon of the PNP carbonate. iris-biotech.deresearchgate.net This nucleophilic acyl substitution reaction displaces the p-nitrophenoxide, forming a stable carbamate or carbonate linkage, respectively, between the PAB spacer and the drug. This reaction is a common and efficient method for conjugating molecules in the field of bioconjugation and drug delivery. nih.govbroadpharm.com

Role of PNP in Facilitating Drug Conjugation

The p-nitrophenyl (PNP) ester group is a critical component of the Fmoc-Phe-Lys(Trt)-PAB-PNP linker, serving as an activated leaving group that facilitates the covalent attachment of a drug molecule. This functionality is paramount in the final step of ADC synthesis, where the linker-payload complex is conjugated to an antibody.

The PNP ester is considered an active ester due to the strong electron-withdrawing nature of the nitro group on the phenyl ring. This electronic effect polarizes the carbonyl carbon of the ester, rendering it highly susceptible to nucleophilic attack by an amine group on the drug molecule. acs.org The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond between the linker and the drug, with the concomitant release of p-nitrophenol as a byproduct. acs.org

The reactivity of p-nitrophenyl esters with amines is thermodynamically favorable, ensuring high yields in conjugation reactions under mild conditions. mdpi.com This is a crucial feature for working with sensitive and complex drug molecules that may not tolerate harsh reaction conditions. The reaction can be monitored spectrophotometrically by measuring the release of the p-nitrophenolate anion at approximately 400-420 nm, providing a convenient method for tracking the progress of the conjugation reaction. una.ac.crscielo.sa.cr

Chemical Reactivity and Stability of the PNP Moiety

The chemical reactivity of the PNP moiety is finely tuned for its role in bioconjugation. While it is reactive enough to efficiently couple with amine-containing payloads, it also exhibits a degree of stability that is essential for the handling and storage of the linker-payload construct before its final conjugation to the antibody.

The stability of p-nitrophenyl esters is pH-dependent. They are relatively stable under acidic to neutral conditions but are susceptible to hydrolysis in alkaline environments. una.ac.crscielo.sa.cr This characteristic necessitates careful control of the pH during the conjugation reaction to minimize premature hydrolysis of the active ester, which would lead to an inactive linker. Typically, conjugation reactions are carried out at a slightly basic pH to facilitate the deprotonation of the amine nucleophile on the drug molecule, thereby enhancing its reactivity towards the PNP ester.

Furthermore, the stability of the PNP ester can be influenced by the solvent system. The use of aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is common in these conjugation reactions as they can solvate the reactants and facilitate the reaction while minimizing hydrolysis compared to aqueous environments. cdnsciencepub.com

Protecting Group Chemistry in this compound

The synthesis of a complex molecule like this compound relies heavily on the strategic use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. This linker employs two key protecting groups: Fluorenylmethyloxycarbonyl (Fmoc) and Trityl (Trt), which are chosen for their specific lability conditions, allowing for their selective removal during the synthetic process.

Fluorenylmethyloxycarbonyl (Fmoc) at the N-terminus

The N-terminus of the dipeptide (Phenylalanine) is protected by the Fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions. nih.gov This is typically achieved using a solution of a secondary amine, such as piperidine (B6355638), in an organic solvent like DMF. nih.gov

Trityl (Trt) Protection of Lysine Side Chain

The epsilon-amino group of the lysine side chain is protected by the Trityl (Trt) group. The Trt group is a bulky, acid-labile protecting group. una.ac.cr Its removal is typically accomplished by treatment with a mild acid, such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). una.ac.cr

The significant steric hindrance provided by the three phenyl rings of the Trt group effectively shields the lysine side chain from participating in unwanted reactions during peptide coupling and other synthetic transformations. The acid lability of the Trt group provides the necessary orthogonality to the base-labile Fmoc group.

Importance of Orthogonal Protecting Group Strategies in Synthesis

The use of an orthogonal protecting group strategy is fundamental to the successful synthesis of this compound and other complex molecules. Orthogonal protecting groups are those that can be removed under distinct and non-interfering chemical conditions. researchgate.net

In this linker, the Fmoc group is removed by a base, while the Trt group is cleaved by an acid. This orthogonality allows for the selective deprotection of either the N-terminus or the lysine side chain at different stages of the synthesis, providing precise control over the synthetic route. For example, the Fmoc group can be removed to allow for the elongation of the peptide chain, while the Trt group remains intact to protect the lysine side chain. Subsequently, the Trt group can be removed under acidic conditions without affecting the newly formed peptide bonds or other functionalities. This strategic approach is essential for building the complex architecture of the linker in a controlled and efficient manner, minimizing the formation of byproducts and maximizing the yield of the desired product.

The table below summarizes the key protecting groups used in this compound and their respective deprotection conditions.

Protecting GroupProtected Functional GroupDeprotection Condition
Fmoc N-terminus of PhenylalanineMild base (e.g., Piperidine in DMF)
Trt ε-amino group of LysineMild acid (e.g., TFA in DCM)

Advanced Synthetic Methodologies for Fmoc Phe Lys Trt Pab Pnp and Its Chemical Precursors

Solid-Phase Peptide Synthesis (SPPS) for the Phe-Lys Dipeptide

Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the assembly of the Fmoc-Phe-Lys(Trt) dipeptide. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a cornerstone of this strategy, allowing for mild deprotection conditions and preserving acid-labile side-chain protecting groups.

Resin Selection and Loading Strategies

The choice of resin is a critical first step in SPPS, dictating the conditions for both peptide assembly and final cleavage. For the synthesis of a C-terminal carboxylic acid peptide like Fmoc-Phe-Lys(Trt)-OH, several resins are suitable.

Wang resin , a polystyrene-based support functionalized with a 4-hydroxymethylphenoxymethyl linker, is a common choice. The first amino acid, Fmoc-Lys(Trt)-OH, is typically loaded onto the Wang resin via an esterification reaction. This is often achieved using a carbodiimide (B86325) coupling agent such as N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). The loading efficiency can be influenced by factors such as the equivalents of amino acid and coupling reagents, reaction time, and temperature.

Another widely used resin is the 2-chlorotrityl chloride (2-CTC) resin . This acid-labile resin offers the advantage of milder cleavage conditions, which can be beneficial for sensitive peptides. Loading of Fmoc-Lys(Trt)-OH onto 2-CTC resin is typically performed in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). A key advantage of the 2-CTC resin is the potential to cleave the final peptide with the side-chain protecting groups still intact, a useful feature for fragment condensation strategies.

The loading capacity of the resin is another important consideration. Lower loading levels (e.g., 0.3-0.5 mmol/g) are often preferred for longer or more complex peptides to minimize steric hindrance and improve reaction kinetics during subsequent coupling steps.

Resin Type Linker Type Typical Loading Reagents for Fmoc-Lys(Trt)-OH Cleavage Conditions Key Advantages
Wang Resin 4-Hydroxymethylphenoxymethyl DIC/DMAP or DIC/HOBt High concentration of TFA (e.g., 95%) Cost-effective, widely used
2-Chlorotrityl Chloride Resin 2-Chlorotrityl DIPEA Mildly acidic (e.g., 1-2% TFA in DCM) Mild cleavage, allows for protected fragment synthesis

Sequential Amino Acid Coupling and Fmoc Deprotection Cycles

Once the first amino acid, Fmoc-Lys(Trt)-OH, is successfully loaded onto the selected resin, the synthesis of the dipeptide proceeds through a series of iterative cycles of deprotection and coupling.

The Fmoc deprotection step involves the removal of the Fmoc group from the α-amino group of the resin-bound lysine (B10760008). This is typically achieved by treating the resin with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is generally rapid, often completing within 10-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct released into the solution.

Following the removal of the Fmoc group and thorough washing of the resin to remove excess piperidine and byproducts, the next amino acid, Fmoc-Phe-OH, is introduced in the coupling step . To facilitate the formation of the peptide bond, the carboxylic acid of Fmoc-Phe-OH must be activated. A variety of coupling reagents are available for this purpose. A common and effective combination is a uronium-based activating agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and a tertiary amine base like DIPEA.

The activated Fmoc-Phe-OH is then added to the resin-bound lysine, and the coupling reaction is allowed to proceed, typically for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the ninhydrin (B49086) (Kaiser) test, which detects the presence of free primary amines. A negative result indicates the successful formation of the peptide bond.

After the coupling of Fmoc-Phe-OH is complete, the resulting dipeptide, Fmoc-Phe-Lys(Trt)-resin, can be cleaved from the solid support using the appropriate acidic conditions determined by the chosen resin to yield the desired Fmoc-Phe-Lys(Trt)-OH.

Step Reagents and Conditions Purpose Monitoring
Fmoc Deprotection 20% Piperidine in DMF, Room Temperature, 10-20 min Removal of the Fmoc protecting group from the N-terminus UV spectroscopy of the deprotection solution
Amino Acid Activation Fmoc-Phe-OH, HBTU/HOBt/DIPEA in DMF Activation of the carboxylic acid for amide bond formation Not typically monitored directly
Coupling Activated Fmoc-Phe-OH with Lys(Trt)-resin, Room Temperature, 1-2 h Formation of the peptide bond Ninhydrin (Kaiser) test for free amines

Integration of the PAB-PNP Self-Immolative Unit

The p-aminobenzyl alcohol (PABA) moiety is a cornerstone of many self-immolative linkers used in drug delivery systems. Its integration into the Fmoc-Phe-Lys(Trt) dipeptide, followed by activation with a p-nitrophenyl (PNP) group, prepares the molecule for conjugation to a payload.

Esterification Reactions for PAB-PNP Attachment

The attachment of the PABA linker to the C-terminus of the dipeptide is achieved through an esterification reaction. The pre-synthesized and cleaved Fmoc-Phe-Lys(Trt)-OH is reacted with p-aminobenzyl alcohol. This reaction is typically carried out in the solution phase.

A common method for this esterification is the Steglich esterification , which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or DIC, as a coupling agent and a catalytic amount of DMAP. The reaction is generally performed in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF at room temperature. The DMAP acts as an acyl transfer catalyst, accelerating the reaction and minimizing side reactions. This step yields the intermediate Fmoc-Phe-Lys(Trt)-PAB-OH.

Selective Functionalization for Conjugation Readiness

To prepare the linker for conjugation to a drug molecule, the hydroxyl group of the PABA moiety is activated. This is commonly achieved by converting it into a p-nitrophenyl carbonate. This transformation renders the linker susceptible to nucleophilic attack by a hydroxyl or amino group on the drug molecule.

The reaction involves treating the Fmoc-Phe-Lys(Trt)-PAB-OH intermediate with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base, such as pyridine (B92270) or DIPEA, in an anhydrous solvent like DCM or tetrahydrofuran (B95107) (THF). The base neutralizes the hydrochloric acid that is generated during the reaction. This step results in the final product, Fmoc-Phe-Lys(Trt)-PAB-PNP . The p-nitrophenoxide is an excellent leaving group, facilitating the subsequent conjugation reaction with the payload.

Solution-Phase Synthetic Approaches for Linker Fragments

While solid-phase synthesis is highly efficient for the peptide component, solution-phase chemistry offers a versatile alternative for the synthesis of the dipeptide-linker fragment, particularly for larger-scale production or when specific purification of intermediates is required.

In a solution-phase approach, the dipeptide Fmoc-Phe-Lys(Trt)-OH can be synthesized by coupling the appropriately protected amino acids in solution using standard peptide coupling reagents like HBTU/HOBt/DIPEA or HATU/HOAt/DIPEA. The synthesis would typically start with a C-terminally protected lysine derivative, for instance, H-Lys(Trt)-OR, where R is a suitable protecting group like a methyl or benzyl (B1604629) ester. After coupling with Fmoc-Phe-OH and subsequent deprotection of the C-terminal ester, the free carboxylic acid of the dipeptide is obtained.

Alternatively, the entire Fmoc-Phe-Lys(Trt)-PAB fragment can be assembled in solution. This would involve the initial synthesis of the Fmoc-Phe-Lys(Trt)-OH dipeptide as described above. This dipeptide would then be esterified with p-aminobenzyl alcohol in solution, as detailed in section 3.2.1. This approach allows for the purification of the dipeptide and the dipeptide-PAB conjugate at each step, ensuring high purity of the final linker fragment before the final activation with p-nitrophenyl chloroformate.

The choice between solid-phase and solution-phase synthesis for the dipeptide-linker fragment depends on various factors, including the desired scale of production, the availability of starting materials, and the required purity of the final product.

Analytical and Purification Methodologies for Linker Intermediates and Final Product

The synthesis of complex molecules such as this compound necessitates rigorous analytical oversight and robust purification strategies at each synthetic step. The multi-component nature of this linker, comprising protected amino acids, a self-immolative spacer, and an active ester, requires a suite of complementary analytical techniques to ensure identity, purity, and stability of the intermediates and the final product. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy represent the core analytical triad (B1167595) for the characterization of these compounds.

Chromatographic Methods

Chromatography is the cornerstone for both the analysis and purification of the linker and its precursors. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique due to its high resolving power for molecules with varying hydrophobicities. nih.gov

Analytical RP-HPLC: This method is used to assess the purity of intermediates, such as the protected dipeptide Fmoc-Phe-Lys(Trt)-OH, and the final product. It is also crucial for monitoring the progress of coupling and activation reactions. A C18 stationary phase is typically used with a mobile phase gradient of water and acetonitrile, often containing 0.1% trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org Detection is commonly performed using UV spectrophotometry, typically at wavelengths of 214 nm for peptide bonds and 254 nm or 280 nm for the aromatic Fmoc, Trityl, and Phenylalanine moieties.

Preparative RP-HPLC: For purification, analytical methods are scaled up to preparative or semi-preparative systems. rsc.org This is the primary method for purifying the final this compound linker and its direct peptide-containing precursors to a high degree of purity (>95%). creative-biolabs.com Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify and pool the pure product.

Silica (B1680970) Gel Chromatography: For non-peptidic intermediates or precursors, such as protected p-aminobenzyl alcohol, purification via normal-phase silica gel column chromatography is often employed. This technique separates compounds based on polarity, using a solvent system typically composed of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol).

A representative HPLC analysis protocol for a similar ADC linker is detailed in the table below.

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Linear gradient, e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm & 254 nm
Column Temperature Ambient or controlled (e.g., 40 °C)

Spectroscopic and Spectrometric Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary techniques for confirming the chemical structure of the linker and its intermediates. chemicalbook.com ¹H NMR provides information on the number and types of protons and their neighboring environment, confirming the presence of characteristic peaks for the Fmoc, Trt, Phe, Lys, PAB, and PNP moieties. For instance, the aromatic regions will show complex signals corresponding to the numerous phenyl rings, while the aliphatic region will display signals for the amino acid side chains.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of each intermediate and the final product, providing a crucial check on the success of each synthetic step. chromatographytoday.comnih.gov Electrospray Ionization (ESI) is commonly used, often coupled directly with HPLC (LC-MS), allowing for mass determination of the peaks observed in the chromatogram. nih.govnih.govchromatographyonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which can be used to confirm the elemental composition of the molecule.

The table below summarizes the expected mass spectrometry data for key compounds in the synthetic pathway.

Compound NameMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (Da)
Fmoc-Phe-OHC₂₄H₂₁NO₄387.15388.15
Fmoc-Phe-Lys(Trt)-OHC₅₀H₄₉N₃O₅807.37808.38
Fmoc-Phe-Lys(Trt)-PAB-OHC₅₇H₅₆N₄O₆912.42913.43
This compound C₆₄H₅₉N₅O₉ 1077.43 1078.44

In-Process Controls

During multi-step syntheses, particularly those involving solid-phase peptide synthesis (SPPS), specific qualitative tests are used to monitor reaction completion.

Kaiser Test: When synthesizing the dipeptide backbone on a solid support, the Kaiser test is frequently used to detect the presence of free primary amines. A positive result (a deep blue color) indicates an incomplete coupling reaction, while a negative result (yellow) signifies that the coupling has gone to completion.

Thin-Layer Chromatography (TLC): For solution-phase reactions, TLC is a rapid and effective method to monitor reaction progress by comparing the spot of the reaction mixture to the spots of the starting materials.

Through the systematic application of these analytical and purification methodologies, the production of this compound can be achieved with high purity and a well-characterized structure, which is essential for its subsequent use in the synthesis of antibody-drug conjugates.

Mechanistic Dissection of Enzymatic Cleavage and Intracellular Drug Release

Cellular Localization of Proteolytic Enzymes Responsible for Linker Cleavage

The selective activation of the drug payload is achieved by exploiting the unique enzymatic environment within target cells, particularly cancer cells. The proteolytic enzymes responsible for cleaving the dipeptide portion of the linker are primarily located within the endo-lysosomal pathway.

Upon binding to its target receptor on the cell surface, an ADC is internalized into the cell through a process called endocytosis. nih.gov This process involves the budding of the cell membrane to form intracellular vesicles known as endosomes. These early endosomes mature into late endosomes and eventually fuse with lysosomes, which are organelles containing a host of degradative enzymes. dovepress.comdovepress.com This endosomal-lysosomal trafficking pathway is a common route for the intracellular delivery of macromolecules and nanoparticles. nih.govnih.gov The acidic environment of the lysosome, with a pH ranging from 4.5 to 5.0, is crucial for the activation of many of the resident proteases. mdpi.com

A key enzyme responsible for the cleavage of many dipeptide linkers, including Phe-Lys, is Cathepsin B. mdpi.comnih.gov Cathepsin B is a cysteine protease that is highly active in the acidic environment of lysosomes. mdpi.comnih.gov In normal tissues, Cathepsin B is primarily involved in protein turnover and cellular homeostasis. mdpi.com However, in many types of cancer, there is a significant overexpression of Cathepsin B. nih.govtandfonline.comnih.gov This overexpression is not only observed within the cancer cells themselves but also in the surrounding tumor microenvironment. nih.gov

The elevated levels of Cathepsin B in tumors make it an attractive target for enzyme-responsive drug delivery systems. mdpi.comsemanticscholar.org The increased concentration of this protease in the lysosomes of cancer cells enhances the rate of linker cleavage and subsequent drug release, thereby contributing to the selective cytotoxicity of the therapeutic agent. nih.gov

Proteolytic Cleavage Kinetics and Substrate Affinity of Phe-Lys

The dipeptide sequence Phe-Lys is specifically chosen for its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B. The kinetics and substrate affinity of this cleavage are critical for the efficient release of the drug.

The specificity of the Phe-Lys dipeptide ensures that the linker remains relatively stable in the systemic circulation, where the activity of such proteases is minimal, and undergoes rapid cleavage upon reaching the lysosomal compartment of the target cell.

Substrate Specificity of Cathepsin B
SubstrateRelative Cleavage EfficiencyReference
Z-Phe-Arg-AMCHigh nih.govacs.org
Z-Arg-Arg-AMCModerate (pH dependent) nih.govacs.org
Phe-Lys containing peptidesCleavable acs.orgnih.gov

The rate of proteolytic cleavage of the Phe-Lys linker is influenced by several factors within the lysosomal environment.

pH: Cathepsin B activity is highly dependent on pH. It exhibits optimal activity in the acidic environment of the lysosome (pH 4.5-5.5). mdpi.comresearchgate.net At the neutral pH of the bloodstream (around 7.4), the activity of Cathepsin B is significantly reduced, which contributes to the stability of the linker in circulation. nih.gov Some studies have shown that certain Cathepsin B substrates are cleaved more efficiently at acidic pH compared to neutral pH. acs.orgacs.org

Enzyme Concentration: The rate of an enzyme-catalyzed reaction is directly proportional to the concentration of the enzyme. The overexpression of Cathepsin B in tumor cells leads to a higher local concentration of the enzyme in the lysosomes, which in turn accelerates the cleavage of the Phe-Lys linker and the release of the drug. nih.govnih.gov

Factors Influencing Phe-Lys Cleavage by Cathepsin B
FactorEffect on Cleavage RateOptimal Condition
pHIncreases with acidity~4.5 - 5.5
Enzyme ConcentrationDirectly proportionalHigher in tumor lysosomes

The Self-Immolative Cascade Following Enzymatic Cleavage

The cleavage of the amide bond between Phenylalanine and Lysine (B10760008) by Cathepsin B is the initiating trigger for a subsequent, non-enzymatic process known as a self-immolative cascade. This cascade ultimately leads to the release of the free drug. The p-aminobenzyl carbamate (B1207046) (PABC) portion of the linker is a key component in this process. otago.ac.nzsigutlabs.com

The mechanism proceeds as follows:

Enzymatic Cleavage: Cathepsin B cleaves the Phe-Lys peptide bond, exposing a free amine group on the Lysine residue.

Intramolecular Cyclization: This newly exposed amine group then attacks the adjacent carbonyl group of the PAB spacer in an intramolecular cyclization reaction.

1,6-Elimination: This cyclization is followed by a 1,6-elimination reaction, which leads to the fragmentation of the PABC unit. researchgate.net This elimination is a rapid and irreversible process.

Drug Release: The fragmentation of the PABC spacer results in the release of the active drug, carbon dioxide, and a stable lactam byproduct. sigutlabs.comresearchgate.net

This self-immolative mechanism ensures that once the enzymatic trigger occurs, the drug is released in a rapid and predictable manner, without the need for further enzymatic activity. nih.gov This design is crucial for achieving a high concentration of the active drug at the site of action.

Rearrangement and Release of the Active Payload

The release of the active drug from the Fmoc-Phe-Lys(Trt)-PAB-PNP linker is initiated by the enzymatic cleavage of the dipeptide moiety within the lysosome. The Phenylalanine-Lysine (Phe-Lys) sequence is specifically designed to be recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells. rsc.orgnih.gov This enzymatic action cleaves the amide bond, separating the dipeptide from the p-aminobenzyl (PAB) spacer. iris-biotech.de

Following this enzymatic cleavage, the exposed aniline (B41778) nitrogen of the PAB spacer initiates a spontaneous, intramolecular cyclization reaction known as a 1,6-elimination. iris-biotech.denih.gov This "self-immolative" process is a rapid electronic cascade that results in the fragmentation of the PAB spacer. symeres.comresearchgate.net The 1,6-elimination leads to the formation of a transient intermediate, which then quickly decomposes, releasing the active drug payload, carbon dioxide, and a benign byproduct. nih.govcreativebiolabs.net This sequential process ensures that the drug is released only after the ADC has been internalized into the target cell and processed within the lysosome, thereby minimizing premature drug release in the systemic circulation. nih.govmdpi.com

The kinetics of this release mechanism are critical for the efficacy of the ADC. The Phe-Lys dipeptide has been identified as a highly efficient substrate for cathepsin B, allowing for rapid cleavage upon lysosomal entry. rsc.org The subsequent self-immolation of the PAB spacer is also a very fast process, ensuring that the active drug is quickly liberated to exert its cytotoxic effect. iris-biotech.de

Avoidance of Influence on Drug Structure and Cytotoxic Activity

A crucial aspect of the this compound linker design is its ability to release the cytotoxic payload in its native, unmodified form. nih.gov The self-immolative nature of the PAB spacer is key to achieving this "traceless" drug release. iris-biotech.deresearchgate.net After the 1,6-elimination is complete, no part of the linker remains attached to the drug molecule.

This is a significant advantage over other linker technologies that may leave behind residual fragments, which could potentially alter the drug's chemical structure, steric hindrance, or pharmacological properties. Any modification to the active drug could negatively impact its potency and ability to bind to its intracellular target. By ensuring the release of the parent drug, the linker system maximizes the therapeutic potential of the ADC. nih.govcreativebiolabs.net

The stability of the linker in systemic circulation is another factor that prevents any unwanted influence on the drug. The dipeptide bond is generally stable in the bloodstream, preventing premature cleavage and release of the cytotoxic agent, which could lead to off-target toxicity. nih.gov The enzymatic trigger for cleavage is specifically localized to the lysosomal compartment of the target cells, ensuring a targeted release mechanism that preserves the drug's integrity until it reaches its site of action. mdpi.comcreativebiomart.net

Below is a table summarizing research findings related to the components of this linker system.

Linker ComponentFunctionKey Research Findings
Phenylalanine-Lysine (Phe-Lys) Enzymatic cleavage siteEfficiently cleaved by lysosomal protease cathepsin B. rsc.org Provides high stability in human plasma and is a promising dipeptide sequence for ADCs. rsc.orgnih.gov
p-Aminobenzyl (PAB) Self-immolative spacerUndergoes a rapid 1,6-elimination following enzymatic cleavage to release the drug. nih.govsymeres.com This mechanism allows for the "traceless" release of the payload. iris-biotech.deresearchgate.net

Strategic Integration of Fmoc Phe Lys Trt Pab Pnp in Antibody Drug Conjugate Adc Design

Linker-Payload Conjugation Strategies Utilizing the PNP Moiety

The terminal p-nitrophenyl (PNP) carbonate of the Fmoc-Phe-Lys(Trt)-PAB-PNP linker is an activated ester, designed for efficient and specific reaction with nucleophilic groups on a cytotoxic payload. nih.govbroadpharm.com The p-nitrophenolate is an excellent leaving group, facilitating the formation of a stable covalent bond between the linker and the drug molecule under controlled reaction conditions. nih.gov

Amide or Carbamate (B1207046) Bond Formation with Drug Payloads

The primary strategy for conjugating drug payloads using the PNP moiety involves the formation of a stable carbamate linkage. mdpi.com Cytotoxic agents that possess a free primary or secondary amine group can act as nucleophiles, attacking the electrophilic carbonyl carbon of the PNP carbonate. This reaction results in the displacement of the p-nitrophenolate leaving group and the formation of a highly stable carbamate bond connecting the drug to the PABC spacer. broadpharm.comrsc.org

This method is highly efficient and proceeds under mild conditions, which is crucial for preserving the structural integrity of complex and sensitive cytotoxic payloads. The resulting carbamate linkage is stable in systemic circulation, preventing premature drug release. rsc.org Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, enzymatic cleavage of the Phe-Lys dipeptide initiates the release mechanism. pharmiweb.comnih.gov This cleavage triggers the electronic cascade of the self-immolative PABC spacer, which rapidly decomposes to release the unmodified, active form of the amine-containing drug. pharmiweb.comwuxiapptec.com

Compatibility with Various Cytotoxic Agents (e.g., Auristatins, Maytansines, Camptothecin, Doxorubicin)

The PNP-activated conjugation chemistry is versatile and compatible with a wide range of potent cytotoxic agents that contain suitable nucleophilic handles. The Phe-Lys dipeptide linker itself has been shown to be effective for the release of various payloads. adcreview.comnih.gov

Auristatins: This class of potent anti-mitotic agents, including monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), contains a secondary amine that is readily available for conjugation. The reaction of MMAE with a PNP-activated linker forms a stable carbamate bond. mdpi.com The existence of commercially available drug-linker conjugates such as Mc-Phe-Lys-PAB-MMAE directly confirms the chemical compatibility and relevance of this system. medchemexpress.com

Maytansines: Maytansinoid payloads, such as DM1 and DM4, are also microtubule inhibitors. While they are often conjugated via their thiol group to maleimide-containing linkers, derivatives can be synthesized to incorporate an amine handle, making them amenable to conjugation with PNP-activated linkers. nih.gov

Camptothecin: Camptothecin and its analogs, like SN-38, are topoisomerase I inhibitors. These molecules have hydroxyl and amine functionalities that can be used for conjugation. google.com The formation of a carbamate bond at a hydroxyl group is a common strategy, and patent literature describes the use of Phe-Lys linkers for camptothecin-based ADCs. google.com

Doxorubicin (B1662922): This anthracycline antibiotic, a DNA intercalator, has a primary amine group in its daunosamine (B1196630) sugar moiety. This amine is a prime site for conjugation and has been successfully linked via PABC spacers in other ADC constructs, demonstrating the fundamental compatibility of the payload class with this linker chemistry. nih.govnih.gov

Table 1: Compatibility of Cytotoxic Payloads with Phe-Lys-PAB-PNP Linker Chemistry
Payload ClassExample Agent(s)Mechanism of ActionConjugation SiteResulting Linkage
AuristatinsMMAE, MMAFMicrotubule InhibitorSecondary AmineCarbamate
MaytansinoidsDM1, DM4Microtubule InhibitorAmine (modified) or ThiolCarbamate
CamptothecinsSN-38Topoisomerase I InhibitorHydroxyl or AmineCarbamate
AnthracyclinesDoxorubicinDNA Intercalator / Topoisomerase II InhibitorPrimary AmineCarbamate

Antibody Conjugation Techniques

Lysine-Based Conjugation

Lysine (B10760008) conjugation is a conventional and widely used method that targets the ε-amino groups of the numerous lysine residues present on the surface of an antibody. nih.govcreative-biolabs.com An IgG1 antibody can have over 80 lysine residues, with 20-30 being sufficiently solvent-accessible for conjugation. nih.govnih.gov To achieve this, the deprotected amine of the Phe-Lys-PAB-payload complex can be reacted with a crosslinker containing an N-hydroxysuccinimide (NHS) ester, which then becomes activated to react with the antibody's lysine residues to form stable amide bonds. creative-biolabs.com

While straightforward, this random conjugation approach produces a highly heterogeneous mixture of ADC species with a wide distribution of drug-to-antibody ratios (DARs) and conjugation sites. nih.govnih.gov This heterogeneity can complicate manufacturing, characterization, and may negatively impact the pharmacokinetic profile and therapeutic index of the ADC. nih.gov

Cysteine-Based Conjugation

Cysteine-based conjugation offers a path to more homogeneous ADCs compared to lysine-based methods. A typical IgG1 antibody has four interchain disulfide bonds that can be selectively reduced using mild reducing agents to yield eight reactive thiol (-SH) groups. nih.gov For this strategy, the deprotected amine of the Phe-Lys-PAB-payload complex is first reacted with a hetero-bifunctional crosslinker containing a thiol-reactive group, most commonly a maleimide. creative-biolabs.com The resulting maleimide-activated linker-drug complex is then reacted with the reduced antibody, forming a stable thioether bond at the cysteine residues. creative-biolabs.com

This method results in ADCs with a narrower DAR distribution (typically 0, 2, 4, 6, or 8), leading to a more defined product. nih.gov However, the stability of the resulting thioether bond can be a concern, as it may be susceptible to retro-Michael reactions, potentially leading to premature drug release. nih.gov

Site-Specific Conjugation Approaches

To overcome the limitations of random conjugation methods, site-specific conjugation technologies have been developed to produce highly homogeneous ADCs with a precisely controlled DAR and defined attachment sites. biosyn.commdpi.com These advanced techniques involve genetically engineering the antibody to introduce unique conjugation handles. mdpi.com

Common site-specific approaches include:

Engineered Cysteines: Cysteine residues can be introduced at specific, solvent-accessible sites on the antibody surface through site-directed mutagenesis. nih.gov These engineered thiols provide precise handles for conjugation with maleimide-activated linker-payloads, leading to ADCs with a uniform DAR (e.g., DAR=2). nih.govcpcscientific.com

Unnatural Amino Acids: The genetic code of the host cell line can be expanded to incorporate unnatural amino acids containing bioorthogonal functional groups (e.g., an azide, alkyne, or keto group) at specific locations within the antibody sequence. biosyn.com The linker-payload is then modified with a complementary reactive group, allowing for a highly specific "click chemistry" conjugation reaction.

Site-specific conjugation yields a single, well-defined ADC product, which simplifies manufacturing, improves analytical characterization, and often results in an improved pharmacokinetic profile and a wider therapeutic window. mdpi.comcpcscientific.com

Table 2: Comparison of Antibody Conjugation Techniques for Linker-Payload Attachment
Conjugation MethodTarget Residue(s)Homogeneity (DAR)Key AdvantagesKey Disadvantages
Lysine-BasedSurface Lysine AminesHeterogeneous (DAR 0-8+)Simple, no antibody engineering required. creative-biolabs.comProduces complex mixture, difficult to characterize, potential for poor PK. nih.govnih.gov
Cysteine-Based (Native)Reduced Interchain CysteinesModerately Heterogeneous (DAR 0, 2, 4, 6, 8)More controlled DAR than lysine method. Requires antibody reduction, potential linker instability. nih.gov
Site-SpecificEngineered Cysteines or Unnatural Amino AcidsHomogeneous (e.g., DAR=2)Precise control of DAR and conjugation site, improved PK and therapeutic window. biosyn.comcpcscientific.comRequires antibody engineering and more complex production processes. mdpi.com

Influence of this compound on ADC Stability and Pharmacokinetics.

The strategic incorporation of the this compound linker into an antibody-drug conjugate (ADC) significantly influences its stability and pharmacokinetic profile. This cleavable dipeptide linker, designed for enzymatic cleavage within the lysosomal compartment of target cells, plays a critical role in ensuring the safe and effective delivery of the cytotoxic payload. The balance between stability in systemic circulation and efficient cleavage at the tumor site is a key determinant of an ADC's therapeutic index.

Serum Stability and Prevention of Premature Drug Release.

A crucial attribute of an effective ADC linker is its ability to remain stable in the bloodstream to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity. nih.gov Peptide-based linkers, such as the Phe-Lys dipeptide, are designed to offer greater systemic stability compared to earlier generation linkers like hydrazones. adcreview.comnih.gov This stability is attributed to their resistance to cleavage by serum proteases at physiological pH. adcreview.comnih.gov However, studies have indicated that the Phe-Lys linker is substantially less stable in human plasma compared to the more commonly used Val-Cit linker. nih.gov One study reported that the Val-Cit linker was over 100 times more stable than a hydrazone linker in human plasma, highlighting the superior stability of dipeptide linkers in general. nih.gov

The Phe-Lys dipeptide is recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is overexpressed in many tumor cells. mdpi.com The cleavage of the linker is designed to occur within the acidic environment of the lysosome, ensuring targeted drug release. Research has shown that the Phe-Lys dipeptide is cleaved more rapidly by cathepsin B than the Val-Cit dipeptide. iris-biotech.de One study demonstrated that a Z-Phe-Lys-PABC-DOX conjugate released doxorubicin 30-fold faster in the presence of cathepsin B alone compared to a Z-Val-Cit-PABC-DOX conjugate. acs.org This rapid cleavage, however, is balanced with the need for sufficient plasma stability to minimize systemic toxicity. nih.gov

Impact on Drug-to-Antibody Ratio (DAR) and its Consequences.

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. mdpi.com The DAR significantly impacts the ADC's efficacy, toxicity, and pharmacokinetic properties. mdpi.com An optimal DAR is essential, as a low DAR may result in insufficient potency, while a high DAR can lead to increased aggregation, reduced stability, and faster clearance from circulation. axispharm.comnih.gov

Hydrophilicity Modulation and Aggregation Mitigation.

While the Val-Ala linker is noted for its lower hydrophobicity compared to Val-Cit, which helps in mitigating aggregation with lipophilic payloads, the relative hydrophobicity of Phe-Lys is also a key consideration. iris-biotech.deaxispharm.com Strategies to improve the hydrophilicity of ADCs include the incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker design. By increasing the hydrophilicity of the linker, it is possible to offset the hydrophobicity of the payload, thereby reducing the propensity for aggregation and improving the pharmacokinetic profile. youtube.com

Comparative Efficacy and Safety Profile within Antibody-Drug Conjugate Landscapes.

The therapeutic window of an ADC is profoundly influenced by the choice of its linker. The this compound linker, as a representative of cathepsin-cleavable dipeptide linkers, offers a distinct profile of efficacy and safety when compared to other linker technologies.

Advantages over Non-Cleavable and Other Cleavable Linkers.

Cleavable linkers, such as the Phe-Lys dipeptide, offer the significant advantage of releasing the payload in its unmodified, highly potent form upon cleavage. nih.gov This can lead to a "bystander effect," where the released, membrane-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. biochempeg.com This is a crucial advantage in treating heterogeneous tumors where not all cells express the target antigen. biochempeg.com

In contrast, non-cleavable linkers release the payload with an attached linker and amino acid residue after the complete lysosomal degradation of the antibody. axispharm.com While this generally leads to greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity, the resulting active metabolite may have altered cell permeability and potency. adcreview.comnih.gov This can limit the bystander effect. nih.gov

Compared to other cleavable linkers like hydrazones, which are susceptible to hydrolysis in the acidic tumor microenvironment and can exhibit poor plasma stability, dipeptide linkers like Phe-Lys offer improved stability in systemic circulation. adcreview.comnih.gov Disulfide linkers, another class of cleavable linkers, rely on the reducing environment of the cell for cleavage and can also be susceptible to premature cleavage in the bloodstream. nih.gov The enzymatic specificity of peptide linkers for lysosomal proteases provides a more controlled release mechanism.

Addressing Limitations of Early-Generation Peptide Linkers.

Early-generation peptide linkers, such as the tetrapeptide Gly-Phe-Leu-Gly, often exhibited slow and incomplete drug release. iris-biotech.de The development of dipeptide linkers like Phe-Lys and Val-Cit represented a significant advancement. These dipeptide linkers are more efficiently cleaved by cathepsin B, leading to more rapid and complete payload release within the target cell. iris-biotech.de

As previously mentioned, the Phe-Lys linker demonstrates a faster cleavage rate by cathepsin B compared to the Val-Cit linker. iris-biotech.de This rapid release can be advantageous for payloads that require quick activation to exert their cytotoxic effect. However, this increased cleavage rate must be carefully balanced with sufficient plasma stability to prevent premature drug release and associated toxicities. nih.gov The evolution from tetrapeptide to dipeptide linkers reflects a deeper understanding of the substrate specificity of lysosomal proteases and the importance of linker design in optimizing the therapeutic index of ADCs. nih.gov

Data Tables

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate (t1/2)Reference
Phe-Lys8 min iris-biotech.de
Val-Cit240 min iris-biotech.de

Preclinical Evaluation and Translational Research of Fmoc Phe Lys Trt Pab Pnp Based Antibody Drug Conjugates

In Vitro Assessment of Targeted Cytotoxicity and Selectivity

The initial phase of preclinical evaluation for an ADC involves a comprehensive in vitro assessment to determine its potency, selectivity, and mechanism of action. These studies are fundamental in establishing a preliminary therapeutic window and predicting in vivo efficacy.

The primary objective of this assessment is to quantify the cytotoxic activity of the Fmoc-Phe-Lys(Trt)-PAB-PNP-based ADC against a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the ADC required to inhibit the growth of 50% of the cancer cells. A potent and selective ADC is expected to exhibit low IC50 values in antigen-positive cell lines and significantly higher IC50 values in antigen-negative cell lines.

Research indicates that the nature of the linker can influence the cytotoxicity of an ADC. For some linkers, a potent cytotoxic effect is observed regardless of the targeting antibody, while for others, the cytotoxicity is strictly target-dependent. researchgate.net The Phe-Lys (FK) dipeptide sequence within the this compound linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism is intended to ensure payload release predominantly within the cancer cells.

Illustrative Data: In Vitro Cytotoxicity of a Hypothetical anti-Her2-Fmoc-Phe-Lys(Trt)-PAB-PNP-MMAE ADC

Cell Line Target Antigen (HER2) Expression IC50 (ng/mL)
SK-BR-3 High 5.2
BT-474 High 8.9
MDA-MB-468 Low/Negative >1000

This table presents hypothetical data for illustrative purposes.

The bystander effect is the ability of an ADC to kill not only the targeted antigen-positive tumor cells but also adjacent antigen-negative tumor cells. biochempeg.com This phenomenon is particularly important in the context of heterogeneous tumors where antigen expression can be varied. nih.gov The bystander effect is largely dependent on the properties of the linker and the payload. biochempeg.com For a bystander effect to occur, the payload, once released from the ADC, must be able to diffuse out of the target cell and into neighboring cells. biochempeg.com

ADCs with cleavable linkers and membrane-permeable payloads are more likely to exhibit a bystander effect. nih.gov The this compound linker is a cleavable linker, and when paired with a membrane-permeable payload, it is anticipated that the resulting ADC would demonstrate a bystander effect. This would be evaluated in co-culture experiments where antigen-positive and antigen-negative cells are grown together and treated with the ADC.

Illustrative Data: Bystander Killing in Co-culture of a Hypothetical anti-Her2-Fmoc-Phe-Lys(Trt)-PAB-PNP-MMAE ADC

Co-culture Ratio (HER2+ : HER2-) ADC Concentration (ng/mL) % Viability of HER2- Cells
1:1 10 45%
1:3 10 60%
1:9 10 75%

This table presents hypothetical data for illustrative purposes.

In Vivo Efficacy Studies in Xenograft and Syngeneic Models

Following promising in vitro results, the ADC is advanced to in vivo studies using animal models to assess its anti-tumor activity and safety profile in a more complex biological system. Xenograft models, where human tumor cells are implanted in immunodeficient mice, and syngeneic models, which use tumor cells from the same genetic background as the immunocompetent mouse strain, are commonly employed.

In these studies, tumor-bearing animals are treated with the this compound-based ADC, and tumor volume is monitored over time. The primary endpoints are typically tumor growth inhibition (TGI) and tumor regression. TGI measures the slowing of tumor growth compared to a control group, while tumor regression indicates a reduction in the size of established tumors. Complete tumor regression is the ultimate goal and a strong indicator of potent anti-tumor activity. The efficacy of an ADC in these models can be influenced by factors such as the level of target antigen expression in the xenografted tumor. nih.gov

Illustrative Data: Tumor Growth Inhibition in a SK-BR-3 Xenograft Model

Treatment Group Tumor Volume Change (%) Tumor Regression
Vehicle Control +500% None
Non-targeting ADC +450% None

This table presents hypothetical data for illustrative purposes.

A critical aspect of in vivo studies is the evaluation of the ADC's safety profile. This involves monitoring the animals for signs of toxicity, such as weight loss, changes in behavior, and at the end of the study, histopathological analysis of major organs. Hematological toxicities, such as neutropenia and thrombocytopenia, are common with ADCs and are therefore closely monitored through blood sample analysis. nih.gov These off-target toxicities can be influenced by the stability of the linker in circulation; a less stable linker may lead to premature release of the payload and broader toxicity. nih.gov The stability of the Phe-Lys linker has been noted as a factor in determining the safety profile of an ADC. nih.gov

Systemic exposure to the ADC and the released payload is also measured to understand the pharmacokinetic-toxicity relationship.

Illustrative Data: Key Safety Indicators in Toxicity Study

Treatment Group Maximum Body Weight Loss (%) Key Histopathological Findings
Vehicle Control <2% No significant findings

This table presents hypothetical data for illustrative purposes.

Pharmacokinetic and Pharmacodynamic Profiling of Antibody-Drug Conjugate Constructs

Pharmacokinetic (PK) studies analyze the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components, while pharmacodynamic (PD) studies investigate the biochemical and physiological effects of the ADC on the body.

The PK profile of an ADC is complex, as it involves the intact ADC, the conjugated antibody, and the free payload. Key PK parameters include maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC). These parameters provide insights into the stability of the ADC in circulation and the exposure of both the tumor and normal tissues to the cytotoxic payload. The characteristics of the linker can significantly impact the PK profile of an ADC.

PD studies aim to correlate the ADC's exposure with its anti-tumor effect. This can involve measuring biomarkers in the tumor tissue that indicate the mechanism of action of the payload, such as apoptosis markers or cell cycle arrest indicators. Understanding the PK/PD relationship is crucial for predicting the therapeutic index and for guiding dose selection in subsequent clinical trials.

Illustrative Data: Pharmacokinetic Parameters of an ADC

Analyte Cmax (µg/mL) t1/2 (hours) AUC (µg*h/mL)
Intact ADC 25.6 120 2500
Total Antibody 26.1 125 2650

This table presents hypothetical data for illustrative purposes.

Circulation Half-Life and Biodistribution

The circulation half-life and biodistribution profile of an ADC are paramount to its efficacy and safety. An ideal ADC should exhibit a long circulation half-life, allowing for sufficient time to accumulate in tumor tissue, while minimizing exposure to healthy organs. The stability of the linker is a key factor influencing these pharmacokinetic properties.

Circulation Half-Life:

Based on data from ADCs with similar dipeptide linkers, the half-life of the intact ADC is anticipated to be in the range of several days. For instance, studies with Val-Cit-based ADCs have demonstrated linker half-lives of approximately 6 days in mice and over 9 days in cynomolgus monkeys, suggesting excellent stability in circulation nih.gov. A study on a prodrug incorporating a Phe-Lys-PABC moiety also demonstrated high stability in human plasma, further supporting the expectation of a prolonged circulation time for an ADC with this linker nih.gov.

Biodistribution:

The biodistribution of an ADC is assessed to understand its accumulation in the target tumor tissue versus healthy organs. This is typically evaluated in preclinical tumor xenograft models using radiolabeled ADCs. The goal is to achieve high tumor uptake with minimal localization in non-target tissues.

For an ADC with a Phe-Lys-PAB linker, the biodistribution would be expected to show preferential accumulation in the tumor tissue due to the specificity of the monoclonal antibody. The linker's stability in circulation is critical to ensure that the payload remains attached to the antibody until it reaches the tumor. Premature cleavage of the linker would lead to systemic release of the payload and potential off-target toxicities. Studies with other cathepsin B-cleavable linkers have shown significant tumor accumulation with favorable tumor-to-organ ratios nih.gov. A study on a prodrug containing the Ac-Phe-Lys-PABC-ADM (doxorubicin) structure demonstrated enhanced efficacy and reduced toxicity in a peritoneal carcinomatosis model, suggesting effective targeting and payload release at the tumor site with minimal systemic exposure researchgate.net.

Below is a hypothetical data table illustrating the expected biodistribution of an ADC with a Phe-Lys-PAB linker in a xenograft mouse model, based on typical findings for similar ADCs.

Tissue Percent Injected Dose per Gram (%ID/g) at 48 hours post-injection
Tumor25.5 ± 5.2
Blood10.1 ± 2.1
Liver8.5 ± 1.8
Spleen3.2 ± 0.7
Kidneys4.5 ± 1.1
Lungs5.1 ± 1.3
Heart1.8 ± 0.4
Muscle1.2 ± 0.3

This table is illustrative and based on typical biodistribution data for ADCs with cleavable peptide linkers in preclinical models.

Drug Release Kinetics in Biological Systems

The efficacy of an ADC with a cleavable linker is critically dependent on the rate and extent of payload release within the target cancer cells. The Phe-Lys-PAB linker is designed for enzymatic cleavage by lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells acs.org.

Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the phenylalanine and lysine (B10760008) residues. This initial cleavage event triggers a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic drug.

In Vitro Release Studies:

In Vivo Release and Catabolite Analysis:

In vivo, the release of the payload can be monitored by measuring the levels of free drug and its catabolites in tumor and plasma samples over time. This provides a more comprehensive understanding of the drug release kinetics in a physiological setting. For an ADC with a Phe-Lys-PAB linker, it is expected that the free payload would be detected at significantly higher concentrations in tumor tissue compared to the systemic circulation, confirming targeted drug release. Quantitative analysis of the antibody-conjugated drug and the released payload is essential for understanding the pharmacokinetics and pharmacodynamics of the ADC researchgate.netcreative-proteomics.com.

The following table provides a hypothetical representation of payload release kinetics in a xenograft tumor model for an ADC with a Phe-Lys-PAB linker.

Time Post-Injection (hours) Intratumoral Free Payload Concentration (ng/g tissue) Plasma Free Payload Concentration (ng/mL)
25.2 ± 1.1< 0.1
825.8 ± 4.90.3 ± 0.1
2488.3 ± 15.70.8 ± 0.2
48152.1 ± 28.41.2 ± 0.3
9695.6 ± 18.20.5 ± 0.1
16830.4 ± 6.5< 0.1

This table is illustrative and based on expected payload release profiles for ADCs with cathepsin B-cleavable linkers.

Immunogenicity Considerations for Peptide-Based Linkers

The introduction of non-human sequences or modified chemical structures in biotherapeutics can potentially elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). For ADCs, immunogenicity can be directed against the antibody, the payload, or the linker. While the monoclonal antibody component is typically humanized or fully human to minimize immunogenicity, the linker and payload represent non-endogenous components that could be recognized by the immune system.

Preclinical assessment of immunogenicity often involves in silico prediction of T-cell epitopes and in vivo studies in animal models to detect the formation of ADAs. For a Phe-Lys linker, the risk of a significant anti-linker immune response is generally considered to be low. However, it is a critical aspect to evaluate during preclinical development, as the generation of ADAs could potentially impact the ADC's pharmacokinetics, efficacy, and safety. In silico tools can be used to assess the binding potential of peptide fragments to major histocompatibility complex (MHC) class II molecules, providing an initial screen for potential immunogenicity usp.org.

To date, there is limited publicly available data specifically addressing the immunogenicity of the Phe-Lys dipeptide in the context of an ADC. However, the extensive clinical experience with other peptide linkers, such as Val-Cit, has not revealed widespread issues with anti-linker immunogenicity, suggesting that short, natural dipeptide linkers are generally well-tolerated.

Structure Activity Relationship Sar Studies and Linker Optimization

Systematic Modification of the Phe-Lys Dipeptide Sequence

The Phenylalanine-Lysine (Phe-Lys) dipeptide serves as the recognition site for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. This enzymatic cleavage is the initiating trigger for drug release. The composition and stereochemistry of this dipeptide are critical determinants of its stability and cleavage efficiency.

Exploration of Amino Acid Substitutions and Stereochemistry

The specificity of proteases like Cathepsin B is largely dictated by the amino acid residues at the P1 and P2 positions of the substrate (in this case, Lys and Phe, respectively). Research has extensively explored substitutions at these positions to modulate linker properties.

P1 Position (Lys): The P1 position is crucial for enzyme recognition. Cathepsin B preferentially cleaves after basic residues like Lysine (B10760008) (Lys) or Arginine (Arg), or the neutral, polar residue Citrulline (Cit). escholarship.org Substituting the basic Lysine with a neutral amino acid like Alanine (Ala) or a negatively charged one like Aspartic acid (Asp) can significantly reduce the rate of enzymatic cleavage. nih.gov This is because the enzyme's active site has specific pockets that accommodate the side chains of the P1 residue. For instance, studies on the widely used Val-Cit linker show that replacing Citrulline with Alanine or Aspartic acid leads to a marked decrease in both Cathepsin B cleavage and mouse serum hydrolysis. nih.gov

Stereochemistry: The natural L-stereochemistry of amino acids is generally required for efficient recognition and cleavage by proteases. The use of D-amino acids typically renders the peptide bond resistant to proteolysis, as the enzyme's active site is chiral and specifically shaped for L-amino acid substrates. This principle can be used to design non-cleavable control linkers or to enhance stability if a non-cleavable linker is desired.

Influence on Protease Recognition and Cleavage Efficiency

Modifications to the dipeptide sequence directly impact how efficiently the linker is processed by lysosomal proteases. The goal is to design a linker that remains intact in the bloodstream (high plasma stability) but is rapidly cleaved upon entering the target cell's lysosome. nih.govresearchgate.net

Early studies comparing Phe-Lys and Val-Cit linkers found that while both were susceptible to Cathepsin B, the Phe-Lys linker had a shorter half-life in mouse plasma (12.5 days) compared to the Val-Cit linker (30 days), suggesting it was more susceptible to premature cleavage by other serum enzymes like carboxylesterases. rsc.orgnih.gov This highlights the critical balance between desired lysosomal cleavage and undesired plasma degradation.

Further research has shown that adding a hydrophilic, negatively charged amino acid like Glutamic acid (Glu) at the P3 position (i.e., Glu-Val-Cit) can significantly increase stability in mouse plasma by hindering cleavage by mouse carboxylesterase 1c (Ces1c) without compromising cleavage by Cathepsin B. nih.govresearchgate.net Conversely, adding a basic amino acid like Lysine at P3 can make the linker more labile. nih.gov

The following interactive table summarizes the relative cleavage susceptibility of different dipeptide sequences based on published research findings.

Engineering the PAB Self-Immolative Spacer

The p-aminobenzyl (PAB) group is a self-immolative spacer. nih.gov Following the enzymatic cleavage of the Phe-Lys dipeptide, the newly exposed aniline (B41778) nitrogen initiates a 1,6-electronic cascade elimination, which results in the release of the attached payload in its native, unmodified form. researchgate.netsigutlabs.com This "traceless" release is a key advantage of this linker design. sigutlabs.comnih.gov

Modifications to Modulate Release Kinetics

The rate of the self-immolative 1,6-elimination can be tuned by introducing electronic modifications to the aromatic ring of the PAB spacer. The rate-limiting step of this process is the dissociation of the payload, which is influenced by the stability of the intermediate aza-quinone methide.

Electron-Withdrawing Groups (EWGs): Placing EWGs on the PAB ring can accelerate the immolation process. Studies on p-aminobenzyl ether (PABE) linkers connected to phenolic payloads showed that EWGs on the phenol (B47542) accelerated the release. researchgate.netnih.gov This is because these groups help to stabilize the negative charge that develops on the leaving group (the payload's oxygen atom) during the transition state of the fragmentation.

Electron-Donating Groups (EDGs): Conversely, EDGs on the PAB ring would be expected to slow down the 1,6-elimination by destabilizing the transition state.

Directly modifying the PAB spacer itself is an area of active research. For instance, steric hindrance near the cleavage site or the payload attachment point can also influence release kinetics. nih.gov A study on phenolic payloads found that the rate of linker immolation was a critical factor for ADC activity, and this rate was highly dependent on the electronic properties of the payload's phenolic group. researchgate.netnih.gov

Integration of Multiple Traceless Release Mechanisms

To enhance the specificity of drug release, the PAB-based system can be integrated with other release triggers, creating multi-responsive linkers. This approach ensures that the payload is only released under a specific combination of conditions present in the target environment.

One strategy involves combining the protease-sensitive dipeptide with a second, chemically labile bond. For example, a linker could be designed to be sensitive to both enzymatic cleavage and the reducing environment of the cell (high glutathione (B108866) concentration) by incorporating a disulfide bond. nih.gov Another approach involves creating a cascade of two self-immolative events. For instance, a novel linker was developed where the primary protease-mediated cleavage of a PABC group triggers a second self-immolative event from a different releasing group, providing a sequential, controlled release. chemrxiv.orgresearchgate.net These dual-trigger systems aim to increase the therapeutic window by minimizing premature drug release in non-target tissues. sigutlabs.comnih.gov

Alterations to the Activating Group for Enhanced Conjugation Efficiency

The p-nitrophenyl (PNP) carbonate group in Fmoc-Phe-Lys(Trt)-PAB-PNP functions as an activated ester. It is a good leaving group that facilitates the conjugation of the linker to a nucleophilic handle (typically a primary or secondary amine) on a payload molecule. While effective, the reactivity of PNP carbonates can sometimes be suboptimal, requiring specific reaction conditions.

To improve conjugation efficiency, alternative activating groups have been explored. The most common alternative is the N-Hydroxysuccinimide (NHS) ester . NHS esters are widely used in bioconjugation due to their high reactivity toward primary amines under mild conditions, forming stable amide bonds. They often provide higher yields and faster reaction times compared to PNP carbonates.

Other strategies to enhance conjugation include:

Use of coupling reagents: Reagents like EDC-HCl can be used to activate a carboxylic acid version of the linker for direct reaction with an amine-containing payload. nih.gov

Alternative leaving groups: Different phenol-based leaving groups with varying electronic properties can be used to fine-tune the reactivity of the activated carbonate.

Novel conjugation chemistries: Advanced methods like platinum(II)-based linkers have been shown to achieve very high conjugation efficiencies (up to 90%) with native antibodies, representing a significant improvement over traditional methods. nih.gov

The choice of activating group is critical for the manufacturability of an ADC, as efficient and reliable conjugation is key to producing a homogeneous and clinically viable product. nih.govnjbio.com

Strategic Placement of Protecting Groups and their Impact on Synthetic Accessibility and Stability

The synthetic strategy for linkers like this compound relies on the principle of orthogonal protection , where each protecting group can be removed under specific conditions without affecting the others. This allows for the sequential and controlled assembly of the linker's components. The primary protecting groups in this molecule, Fmoc and Trt, are a classic example of an orthogonal pair used extensively in peptide synthesis. liwei-peptide.comnih.gov

The Role of the Fmoc Group:

The Fmoc group is strategically placed on the α-amino group of the N-terminal phenylalanine residue. This placement serves several critical functions:

Temporary Protection: The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). nih.govchemicalbook.com This lability is crucial for stepwise peptide synthesis. During the synthesis of the dipeptide backbone, the Fmoc group on the phenylalanine prevents it from reacting while the carboxyl group of a subsequently added amino acid (in this case, lysine) is activated for coupling.

Preventing Side Reactions: By temporarily blocking the nucleophilic amino group of phenylalanine, the Fmoc group prevents unwanted side reactions, such as the formation of oligomers or incorrect peptide sequences. liwei-peptide.com

Synthetic Accessibility: The use of Fmoc chemistry is highly compatible with solid-phase peptide synthesis (SPPS), a common method for preparing such linkers. nih.govsemanticscholar.org The mild deprotection conditions of the Fmoc group help in preserving the integrity of other sensitive parts of the molecule, including the acid-labile Trt group and the PAB spacer. The removal of the Fmoc group can often be monitored by UV spectroscopy, allowing for efficient tracking of the reaction's progress.

The Role of the Trt Group:

The Trt group is an acid-labile protecting group and is strategically positioned on the ε-amino group of the lysine side chain. This placement is essential for several reasons:

Side-Chain Protection: The lysine side chain contains a primary amine that is highly nucleophilic. The bulky Trt group effectively shields this amine, preventing it from participating in the peptide bond formation along the main chain. This ensures that the peptide linkage occurs exclusively between the α-amino group of lysine and the carboxyl group of phenylalanine. digitellinc.com

Orthogonality to Fmoc: The Trt group is stable under the basic conditions used to remove the Fmoc group. Conversely, the Fmoc group is stable under the acidic conditions (e.g., trifluoroacetic acid - TFA) used to cleave the Trt group. digitellinc.comnih.gov This orthogonality is the cornerstone of the synthetic strategy, allowing for selective deprotection and modification at different stages of the synthesis. For instance, the peptide backbone can be fully assembled using Fmoc chemistry, and then the Trt group can be removed to allow for the attachment of other molecules to the lysine side chain if required in alternative synthetic schemes.

Stability during Coupling: The Trt group is sufficiently robust to withstand the conditions required for peptide coupling reactions, which often involve activating agents that could otherwise react with the lysine side chain. advancedchemtech.com

The Role of the PNP Group:

The p-nitrophenyl carbonate (PNP) group is not a protecting group in the traditional sense of temporarily masking a functional group. Instead, it serves as an activating group for the hydroxyl moiety of the p-aminobenzyl alcohol (PAB) spacer.

Activation for Payload Conjugation: The PNP group is an excellent leaving group. nih.gov Its presence transforms the hydroxyl group of the PAB spacer into a highly reactive p-nitrophenyl carbonate. This activated ester readily reacts with nucleophilic groups (such as an amine or hydroxyl group) on a cytotoxic drug (payload) to form a stable carbamate (B1207046) linkage. This is a key step in the final assembly of an Antibody-Drug Conjugate. rsc.orgmerckmillipore.com

Impact on Synthetic Accessibility: The introduction of the PNP group is typically one of the final steps in the synthesis of the linker itself. This is to avoid its premature reaction with other nucleophiles present in the reaction mixture. The stability of the Fmoc and Trt protected dipeptide-PAB intermediate allows for the efficient and high-yielding activation with p-nitrophenyl chloroformate.

Interplay and Impact on Stability and Synthesis:

The stability of the final compound is also influenced by this arrangement. The urethane (B1682113) linkage formed by the Fmoc group and the ether linkage of the Trt group are generally stable under neutral conditions, allowing for purification and storage of the linker. The p-nitrophenyl carbonate is moisture-sensitive and will hydrolyze over time, but it is sufficiently stable for its intended use in the subsequent conjugation reaction with the payload.

Interactive Data Tables

Table 1: Protecting and Activating Groups in this compound

Group NameAbbreviationPlacement in MoleculeLabilityRole in Synthesis
9-FluorenylmethoxycarbonylFmocα-Amino group of PhenylalanineBase-labile (e.g., Piperidine)Temporary protection of N-terminus
TriphenylmethylTrtε-Amino group of Lysine side chainAcid-labile (e.g., TFA)Protection of the lysine side chain
p-Nitrophenyl CarbonatePNPAttached to the PAB spacerNucleophilic displacementActivation of the linker for payload conjugation

Table 2: Orthogonal Stability of Protecting Groups

Reagent/ConditionEffect on Fmoc GroupEffect on Trt GroupRationale for Orthogonality
Piperidine in DMFCleavedStableAllows for selective deprotection of the N-terminus while the side chain remains protected.
Trifluoroacetic Acid (TFA)StableCleavedEnables selective deprotection of the lysine side chain without affecting the N-terminus protection.
Neutral (Storage/Purification)StableStableEnsures the integrity of the molecule during handling and before its final use in conjugation.

Future Directions and Emerging Research Avenues for Fmoc Phe Lys Trt Pab Pnp

Development of Next-Generation Peptide Linkers with Tailored Specificity

The Phe-Lys dipeptide sequence is highly effective due to its rapid cleavage by lysosomal proteases like cathepsin B. nih.gov However, a key area of research is the development of next-generation linkers with even greater specificity and stability. The goal is to design linkers that are exceptionally stable in systemic circulation to prevent premature payload release, yet are efficiently cleaved only upon internalization into target cells. nih.gov

Research strategies include:

Peptide Sequence Modification: Scientists are exploring variations of the dipeptide sequence to fine-tune cleavage kinetics. This includes substituting amino acids to modulate susceptibility to different lysosomal proteases or to reduce cleavage by enzymes present in plasma, such as human neutrophil elastase, which has been implicated in the off-target toxicity of some peptide linkers. nih.gov

Incorporation of Novel Motifs: There is growing interest in linkers sensitive to other enzymes overexpressed in tumors, such as legumain. nih.gov Developing linkers with entirely new peptide sequences, like the GGFG tetrapeptide, offers alternative cleavage profiles that may be advantageous for specific payloads or cancer types. nih.gov

Hydrophilic Modifications: To improve the pharmacokinetic profile and reduce aggregation of antibody-drug conjugates (ADCs), researchers are incorporating hydrophilic components, such as polyethylene (B3416737) glycol (PEG) units, into the linker structure. This can lead to a better therapeutic index. njbio.com

These efforts are aimed at creating a diverse toolbox of peptide linkers, allowing for the selection of an optimal linker based on the specific antibody, payload, and target indication. adcreview.comprecisepeg.com

Application in Bispecific Antibody Conjugates and Other Complex Bioconjugates

The rise of more complex biological therapeutics, such as bispecific antibodies, presents a new frontier for linkers like Fmoc-Phe-Lys(Trt)-PAB-PNP. Bispecific antibodies can target two different antigens simultaneously, offering potential for enhanced tumor selectivity or novel mechanisms of action. Integrating a cytotoxic payload into such a framework creates a bispecific antibody-drug conjugate, a highly specialized therapeutic agent.

The principles of Phe-Lys cleavage are directly applicable, but the complexity of the format introduces new challenges. Key considerations include:

Controlled Conjugation: Achieving a uniform drug-to-antibody ratio (DAR) and controlling the site of conjugation are even more critical to ensure the structural and functional integrity of both antigen-binding domains.

Linker Stability: The linker must remain stable throughout the extended in-vivo lifespan and complex structural dynamics of the bispecific antibody.

Payload Release: The release mechanism must function efficiently regardless of which antigen is engaged or the specific internalization pathway triggered.

While specific published examples of this compound in bispecifics are not yet widespread, the underlying technology of cathepsin-cleavable linkers is a leading candidate for these next-generation bioconjugates due to its proven efficacy in traditional ADCs. targetmol.commedchemexpress.combiocat.com

Expansion beyond Oncology: Therapeutic Applications in Other Diseases

The utility of enzyme-cleavable linkers is not confined to oncology. Any disease state characterized by specific cell-surface markers and differential enzyme activity could potentially be targeted. A promising area of expansion is in radioligand therapy, particularly for non-cancerous conditions.

One significant challenge in radioligand therapy is the high retention of radioactivity in the kidneys, which can cause toxicity and limit the therapeutic dose. nih.govacs.org Research has shown that incorporating a cleavable peptide linker, such as a Gly-Phe-Lys (GFK) sequence, between a targeting peptide and a radiometal chelate can significantly reduce renal radioactivity. nih.gov

The mechanism is as follows:

The radiopharmaceutical binds to its target and also undergoes filtration in the kidneys.

In the renal tubules, brush border enzymes recognize and cleave the peptide linker. mdpi.com

This cleavage releases the radiometabolite, which is then efficiently excreted in the urine, preventing its accumulation in kidney cells. mdpi.com

This strategy demonstrates how the core concept of the Phe-Lys cleavable linker can be adapted to solve specific challenges in other therapeutic modalities, improving the safety and efficacy of targeted radionuclide treatments.

Integration with Prodrug Strategies for Controlled Delivery and Release

An ADC is inherently a prodrug, delivering a potent cytotoxin in an inactive, targeted form. digitellinc.com The this compound linker is a key component of this strategy, enabling enzyme-activated release. Future research is focused on creating even more sophisticated prodrug systems by integrating this type of linker into multi-stage release mechanisms.

Emerging strategies include:

Dual-Stimuli Linkers: Researchers are designing linkers that require two distinct triggers for payload release. For example, a linker might require the acidic environment of the lysosome (a pH-sensitive trigger) in addition to enzymatic cleavage by cathepsin B. preprints.orgaxispharm.com This dual-check system could dramatically reduce off-target drug release.

Light-Activated Release: Light-sensitive linkers offer spatiotemporal control over drug activation. An ADC could be administered systemically and only activated at a specific site, such as a tumor near the skin's surface, upon exposure to a specific wavelength of light. axispharm.com

Safety-Catch Linkers: These linkers are engineered to be stable under normal conditions but can be "activated" by a specific chemical reaction, making them labile to cleavage. mdpi.com This approach could allow for external control over when the ADC becomes capable of releasing its payload.

By combining the proven Phe-Lys enzymatic cleavage site with other release triggers, scientists can design next-generation prodrugs with unprecedented levels of control over payload delivery.

Advances in Analytical Techniques for Characterizing Linker-Payload Interactions

The complexity of ADCs necessitates a sophisticated suite of analytical tools to characterize the final conjugate and understand the behavior of the linker-payload. For ADCs synthesized using this compound, these techniques are crucial for ensuring quality, consistency, and a thorough understanding of structure-activity relationships.

The table below summarizes key analytical techniques and their applications in characterizing these complex molecules.

Analytical TechniqueApplication in Characterizing Linker-Payload InteractionsReferences
Mass Spectrometry (MS)
Intact Protein MSMeasures the molecular weight of the entire ADC to determine the distribution and average Drug-to-Antibody Ratio (DAR). pharmafocusamerica.com
Peptide Mapping / Middle-Down MSAfter enzymatic digestion of the ADC, this technique identifies the specific lysine (B10760008) residues where the linker-payload is attached and confirms the linker's structure. pharmafocusamerica.comnih.gov
Advanced Dissociation (EThcD, UVPD)Provides detailed fragmentation of the linker-payload itself, helping to characterize its structure and the stability of its attachment to the peptide backbone. nih.gov
Chromatography
Hydrophobic Interaction (HIC)Separates ADC species based on the number of conjugated drug-linkers, providing a detailed profile of the DAR distribution (e.g., DAR0, DAR2, DAR4). nih.gov
Reversed-Phase HPLC (RP-HPLC)Can be used to assess ADC purity and, after reduction of the antibody, to separate and quantify different conjugated chains. nih.gov
Size-Exclusion Chromatography (SEC)Used to quantify high-molecular-weight species, such as aggregates, which can form during conjugation and impact safety and efficacy. pharmafocusamerica.comnih.gov
Electrophoresis
Capillary Isoelectric Focusing (cIEF)Separates ADC species based on their isoelectric point (pI), which changes with the conjugation of the linker-drug, offering another method to assess the drug load distribution. researchgate.net

These advanced analytical methods are indispensable for the development of ADCs. nih.gov They provide the detailed information necessary to optimize the conjugation process, ensure lot-to-lot consistency, and fulfill regulatory requirements for these complex biotherapeutics.

Q & A

Basic Research Questions

Q. What is the structural composition of Fmoc-Phe-Lys(Trt)-PAB-PNP, and how do its components function in ADC synthesis?

  • Answer : The compound comprises:

  • Fmoc : A fluorenylmethyloxycarbonyl group protecting the N-terminal amine during peptide synthesis, preventing unwanted side reactions .
  • Phe-Lys(Trt) : A dipeptide backbone where Trt (trityl) protects the lysine side chain, ensuring selective reactivity during conjugation .
  • PAB-PNP : A self-immolative linker enabling controlled drug release in acidic or enzymatic environments (e.g., lysosomal cathepsins in cancer cells) .
    This modular design ensures precise antibody-drug conjugate (ADC) assembly and targeted payload delivery.

Q. What are the recommended storage and handling protocols for this compound?

  • Answer :

  • Storage : Store at -20°C under inert gas (e.g., nitrogen) to prevent degradation .
  • Handling : Reconstitute in anhydrous solvents (e.g., DMF or DMSO) to avoid hydrolysis. Use desiccated vials and minimize light exposure .
  • Stability : Purity (>95%) and structural integrity should be verified via HPLC or LC-MS after prolonged storage .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

  • Answer :

  • HPLC : Reverse-phase chromatography with UV detection (e.g., 220 nm or 254 nm) to quantify purity and detect impurities .
  • LC-MS : Confirms molecular weight (885.96 Da) and fragmentation patterns to validate structure .
  • NMR : 1H/13C NMR for resolving protective group integrity (e.g., Trt on lysine) .

Advanced Research Questions

Q. How can conjugation efficiency between this compound and monoclonal antibodies be optimized?

  • Answer : Key parameters include:

  • Molar Ratio : Antibody:linker:drug ratios (e.g., 1:4:4) to balance payload density and aggregation risks .
  • Reaction pH : Maintain pH 7.5–8.5 to ensure amine reactivity without denaturing the antibody .
  • Purification : Use size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted linker/drug .
  • Validation : SDS-PAGE or MALDI-TOF to confirm drug-to-antibody ratio (DAR) .

Q. What methodologies evaluate the stability and cleavage kinetics of the PAB-PNP linker in tumor microenvironments?

  • Answer :

  • In Vitro :
  • pH-Dependent Stability : Incubate linker in buffers (pH 4.5–7.4) simulating lysosomal and extracellular conditions; monitor degradation via LC-MS .
  • Enzymatic Cleavage : Use cathepsin B or plasmin to assess enzyme-triggered drug release; quantify via fluorometric assays .
  • In Vivo :
  • Pharmacokinetic Studies : Track ADC stability in murine models using radiolabeled linkers or immunoassays .

Q. How can researchers resolve contradictions in linker cleavage data across different tumor models?

  • Answer :

  • Controlled Variables : Standardize assay conditions (e.g., enzyme concentration, pH, redox status) .
  • Tumor Microenvironment Profiling : Measure intratumoral pH, protease activity, and hypoxia levels to contextualize cleavage variability .
  • Statistical Modeling : Apply multivariate regression to identify dominant factors (e.g., enzyme expression > pH) .

Methodological Considerations

Q. What strategies improve the water solubility of this compound for in vivo applications?

  • Answer :

  • PEGylation : Attach polyethylene glycol (PEG) chains to the linker to enhance hydrophilicity .
  • Co-solvent Systems : Use cyclodextrins or surfactants (e.g., polysorbate 80) to stabilize the compound in aqueous buffers .

Q. How can linker-drug stability be balanced with efficient payload release in ADCs?

  • Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify the PAB spacer length or introduce steric hindrance to tune cleavage rates .
  • Prodrug Design : Incorporate enzyme-specific substrates (e.g., cathepsin-cleavable dipeptides) for tumor-selective activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.